molecular formula C15H21NO2 B3245758 (1S,2R)-N,N-Diethyl-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxamide CAS No. 172015-99-5

(1S,2R)-N,N-Diethyl-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxamide

Cat. No. B3245758
CAS RN: 172015-99-5
M. Wt: 247.33 g/mol
InChI Key: MAQDDMBCAWKSAZ-DZGCQCFKSA-N
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Description

(1S,2R)-N,N-Diethyl-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a cyclopropane-containing compound that has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, cancer, and central nervous system disorders.

Mechanism of Action

DPCPX is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Adenosine A1 receptors are involved in a wide range of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. DPCPX binds to the adenosine A1 receptor and prevents the activation of downstream signaling pathways, leading to a reduction in the physiological effects of adenosine.
Biochemical and Physiological Effects:
DPCPX has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. DPCPX has also been shown to have potential neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DPCPX has several advantages for lab experiments, including its potency and selectivity for the adenosine A1 receptor. Additionally, it has a well-established synthesis method and has been extensively studied in vitro and in vivo. However, DPCPX also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on DPCPX. One potential direction is to investigate its potential therapeutic applications in cardiovascular disorders, including hypertension and heart failure. Additionally, further research is needed to explore its potential therapeutic applications in cancer and neurodegenerative diseases. Finally, there is a need for further research to optimize the synthesis and formulation of DPCPX to improve its potency and solubility.

Scientific Research Applications

DPCPX has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory disorders such as rheumatoid arthritis and Crohn's disease. Additionally, DPCPX has been shown to have potential anti-cancer effects, making it a potential therapeutic agent for the treatment of various types of cancer.

properties

IUPAC Name

(1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-16(4-2)14(18)15(10-13(15)11-17)12-8-6-5-7-9-12/h5-9,13,17H,3-4,10-11H2,1-2H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQDDMBCAWKSAZ-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@]1(C[C@H]1CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101156021
Record name (1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172015-99-5
Record name (1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172015-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S,2R)-N,N-Diethyl-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxamide
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(1S,2R)-N,N-Diethyl-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxamide
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(1S,2R)-N,N-Diethyl-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxamide
Reactant of Route 4
(1S,2R)-N,N-Diethyl-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxamide
Reactant of Route 5
(1S,2R)-N,N-Diethyl-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxamide
Reactant of Route 6
(1S,2R)-N,N-Diethyl-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxamide

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